L-gamma-Myristoyl-alpha-lysolecithin is a phospholipid compound that plays a significant role in biological membranes and cellular functions. It is derived from lecithin, a naturally occurring phospholipid found in various biological systems. The structure of L-gamma-Myristoyl-alpha-lysolecithin consists of a glycerol backbone, two long-chain fatty acids, and a phosphate group, which contributes to its amphiphilic nature. This compound is classified under lysophospholipids, which are known for their involvement in various physiological processes including cell signaling and membrane dynamics.
L-gamma-Myristoyl-alpha-lysolecithin is synthesized from natural sources such as soybeans or egg yolks, which are rich in lecithin. The classification of this compound falls within the broader category of lysophospholipids, which are characterized by the presence of a single fatty acid chain attached to the glycerol backbone. This particular compound features a myristoyl group (a 14-carbon saturated fatty acid) at the gamma position, distinguishing it from other lysophospholipids.
The synthesis of L-gamma-Myristoyl-alpha-lysolecithin typically involves enzymatic hydrolysis of lecithin using lipase and phospholipase A2 in an aqueous/polyol environment. This process allows for the selective cleavage of fatty acids from the glycerol backbone, resulting in the formation of lysophospholipids.
L-gamma-Myristoyl-alpha-lysolecithin has a complex molecular structure characterized by:
The molecular formula for L-gamma-Myristoyl-alpha-lysolecithin is C15H31NO4P, with a molecular weight of approximately 319.36 g/mol.
L-gamma-Myristoyl-alpha-lysolecithin can participate in various chemical reactions due to its functional groups:
These reactions are often catalyzed by enzymes or chemical reagents under controlled conditions to ensure specificity and yield .
L-gamma-Myristoyl-alpha-lysolecithin exerts its biological effects primarily through its role in membrane dynamics and signaling pathways:
Studies have shown that lysophospholipids like L-gamma-Myristoyl-alpha-lysolecithin can modulate cellular responses by interacting with specific receptors on cell membranes .
Relevant analyses indicate that it maintains structural integrity under standard laboratory conditions but may require specific storage conditions to prevent degradation .
L-gamma-Myristoyl-alpha-lysolecithin has several scientific uses, including:
L-γ-Myristoyl-α-lysolecithin (myristoyl-lysophosphatidylcholine, myristoyl-LPC) is a specialized lysophospholipid characterized by a myristate (14:0) fatty acid chain esterified at the sn-1 position of the glycerol backbone. This molecular configuration confers unique biophysical properties, enabling it to interact with membrane microdomains and signaling complexes with high specificity. Unlike lysophospholipids with unsaturated chains, the saturated myristoyl tail facilitates deeper membrane integration and alters protein-lipid recognition dynamics. As both an enzymatic product of phospholipase A2 (PLA2)-mediated hydrolysis of myristoylated phosphatidylcholine and a bioactive molecule in its own right, myristoyl-LPC operates at the intersection of lipid metabolism, membrane remodeling, and intracellular signaling [1] [5]. Its pathological significance spans neuroinflammatory demyelination, calcium dyshomeostasis, and immune cell regulation, making it a critical focus for understanding molecular mechanisms of disease.
The discovery of lysophospholipids traces back to the late 19th century, when the lytic actions of snake venoms on erythrocytes were linked to phospholipase activities. Initial biochemical studies in the 1970s revealed that cobra (Naja naja) and rattlesnake (Crotalus adamanteus) venoms contained small (~14 kDa), disulfide-rich enzymes capable of hydrolyzing phosphatidylcholine at the sn-2 position, releasing free fatty acids and generating lysophosphatidylcholine (LPC) [1] [5]. These enzymes—classified as Group IA and IIA secreted phospholipases A2 (sPLA2)—established LPC as a natural metabolite of membrane phospholipid catabolism.
A pivotal shift occurred in 1988 when the first human non-pancreatic sPLA2 (Group IIA) was isolated from synovial fluid of arthritic patients, confirming LPC generation in inflammatory pathologies [1] [5]. Concurrently, research on protein lipid modifications identified N-myristoylation as a critical regulator of membrane association. Seminal work in the 1990s demonstrated that G-protein α-subunits (e.g., αi, αo) undergo cotranslational N-myristoylation, which anchors them to membranes and facilitates GTPase signaling [2] [6]. This dual focus on lipid-hydrolyzing enzymes and protein lipidation laid the groundwork for understanding how myristate-specific LPC species—such as L-γ-myristoyl-α-lysolecithin—could serve as:
Table 1: Historical Milestones in Lysophospholipid Research
Year | Discovery | Biological Significance |
---|---|---|
1970s | Characterization of venom sPLA2 | Established LPC as a product of enzymatic phospholipid hydrolysis |
1988 | Human Group IIA sPLA2 in synovial fluid | Linked LPC to human inflammatory diseases |
1990 | Myristoylation of Gα subunits | Defined N-myristoylation as a membrane-targeting signal |
1997 | LPA as a GPCR ligand | Revealed lysophospholipids as extracellular signaling molecules |
2010 | LPC induction of osteogenic genes | Demonstrated LPC's role in pathological calcification |
Myristoyl-LPC is a potent driver of myelin injury in neuroinflammatory diseases such as multiple sclerosis (MS) and Charcot-Marie-Tooth neuropathy. Its accumulation results from the aberrant activation of specific PLA2 isoforms within the nervous system:
Mechanisms of Myelin Injury:
PLA2 Isoforms in Demyelination:
Table 2: PLA2 Isoforms Generating Myristoyl-LPC in Neurological Disorders
PLA2 Group | Cellular Source | Substrate Specificity | Role in Demyelination |
---|---|---|---|
IIA sPLA2 | Astrocytes, Microglia | Phosphatidylcholine (sn-2 hydrolysis) | Dominant isoform in MS plaques; generates pro-inflammatory LPC |
V sPLA2 | Macrophages | Prefers myristate-containing PC | Amplifies LPC production in active lesions |
VII (Lp-PLA2) | Microglia | Oxidized PC with short sn-2 chains | Hydrolyzes oxidized myelin lipids |
VI (iPLA2) | Oligodendrocytes | Broad specificity | Homeostatic membrane remodeling; dysregulated in injury |
Myristoyl-LPC is a master regulator of calcium (Ca2+) signaling through direct and indirect mechanisms. Its saturated acyl chain enables unique interactions with membrane channels and myristoylated signaling proteins.
Key Pathways:
Role of Protein Myristoylation:
N-myristoyltransferase (NMT)-catalyzed myristoylation primes proteins for Ca2+-dependent signaling:
Table 3: Myristoylated Proteins Modulating Ca2+ Signaling
Protein | Myristoylation Site | Calcium Signaling Role |
---|---|---|
Gαi/o | N-terminal Glycine | Sustained membrane localization for PLCβ coupling |
Recoverin | N-terminal Glycine | Ca2+-myristoyl switch regulates rhodopsin kinase |
c-Src | N-terminal Glycine | Phosphorylates TRPC channels; enhances SOCE |
Endothelial NOS (eNOS) | N-terminal Glycine | Ca2+/calmodulin-dependent activation in lipid rafts |
ARF1 | N-terminal Glycine | Regulates PIP2 synthesis for PLC hydrolysis |
CAS No.: 3066-75-9
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: